5-Methanesulfonylthiophene-3-carboxylic acid
Overview
Description
5-Methanesulfonylthiophene-3-carboxylic acid is a heterocyclic organic compound that features a thiophene ring substituted with a methanesulfonyl group and a carboxylic acid group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methanesulfonylthiophene-3-carboxylic acid typically involves the sulfonation of thiophene derivatives followed by carboxylation. One common method includes the reaction of thiophene with methanesulfonyl chloride in the presence of a base such as pyridine, followed by oxidation to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize catalysts and optimized reaction conditions to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Methanesulfonylthiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like bromine or chlorinating agents are used under controlled conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted thiophene compounds .
Scientific Research Applications
5-Methanesulfonylthiophene-3-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methanesulfonylthiophene-3-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, while the carboxylic acid group can form coordination complexes with metal ions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
5-Methylthiophene-3-carboxylic acid: Similar structure but lacks the methanesulfonyl group.
Thiophene-3-carboxylic acid: Lacks both the methanesulfonyl and methyl groups.
Uniqueness
5-Methanesulfonylthiophene-3-carboxylic acid is unique due to the presence of both the methanesulfonyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications .
Properties
IUPAC Name |
5-methylsulfonylthiophene-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4S2/c1-12(9,10)5-2-4(3-11-5)6(7)8/h2-3H,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APNHITGMDOIMJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CS1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.